1,6-Di(morpholin-4-yl)hexane-1,6-dione
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Overview
Description
1,6-Di(morpholin-4-yl)hexane-1,6-dione is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.36 g/mol It is characterized by the presence of two morpholine rings attached to a hexane backbone with dione functionalities at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di(morpholin-4-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,6-Di(morpholin-4-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to alcohols.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1,6-Di(morpholin-4-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Di(morpholin-4-yl)hexane-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(morpholin-4-yl)butane-1,4-dione: Similar structure but with a shorter carbon chain.
1-(Morpholin-4-yl)butane-1,3-dione: Contains a single morpholine ring and a different carbon backbone
Uniqueness
1,6-Di(morpholin-4-yl)hexane-1,6-dione is unique due to its specific arrangement of morpholine rings and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5421-70-5 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1,6-dimorpholin-4-ylhexane-1,6-dione |
InChI |
InChI=1S/C14H24N2O4/c17-13(15-5-9-19-10-6-15)3-1-2-4-14(18)16-7-11-20-12-8-16/h1-12H2 |
InChI Key |
FNCXRJBIUXHCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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